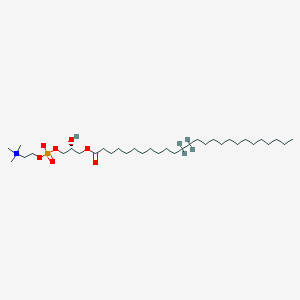
1-Hexacosanoyl-d4-2-hydroxy-sn-glycero-3-phosphocholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
26:0 Lyso PC-d4, also known as 1-hexacosanoyl-d4-2-hydroxy-sn-glycero-3-phosphocholine, is a deuterated lysophosphatidylcholine. In this compound, four protons of hexacosanoyl are replaced by deuterium. It is primarily used as an internal standard in the extraction of very long chain fatty acids from biological samples such as brain, testes, and adrenal glands .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 26:0 Lyso PC-d4 involves the deuteration of lysophosphatidylcholine. This process typically includes the replacement of specific hydrogen atoms with deuterium. The synthetic route may involve the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 26:0 Lyso PC-d4 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve the desired level of deuteration. The product is then purified using techniques such as thin-layer chromatography to ensure a high level of purity .
化学反应分析
Types of Reactions
26:0 Lyso PC-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 26:0 Lyso PC-d4, while reduction may produce reduced forms of the compound .
科学研究应用
26:0 Lyso PC-d4 has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in mass spectrometry for the quantification of very long chain fatty acids.
Biology: It is used to study the metabolism and function of lysophosphatidylcholines in biological systems.
Medicine: It is used in the research of metabolic disorders and diseases related to lipid metabolism.
Industry: It is used in the development of analytical methods for the detection and quantification of lipids in various samples
作用机制
The mechanism of action of 26:0 Lyso PC-d4 involves its incorporation into biological membranes and its interaction with various enzymes and receptors. It acts as a substrate for enzymes involved in lipid metabolism, and its deuterated form allows for precise tracking and quantification in metabolic studies. The molecular targets and pathways involved include those related to lipid metabolism and signaling .
相似化合物的比较
Similar Compounds
260 Lyso PC: The non-deuterated form of 26:0 Lyso PC-d4.
240 Lyso PC: A lysophosphatidylcholine with a shorter acyl chain.
180 Lyso PC: Another lysophosphatidylcholine with an even shorter acyl chain
Uniqueness
26:0 Lyso PC-d4 is unique due to its deuterated nature, which allows for its use as an internal standard in mass spectrometry. This property makes it highly valuable in analytical chemistry and metabolic studies, providing precise and accurate quantification of very long chain fatty acids .
属性
分子式 |
C34H70NO7P |
|---|---|
分子量 |
639.9 g/mol |
IUPAC 名称 |
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriohexacosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C34H70NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-34(37)40-31-33(36)32-42-43(38,39)41-30-29-35(2,3)4/h33,36H,5-32H2,1-4H3/t33-/m1/s1/i17D2,18D2 |
InChI 键 |
WSDKRPCAPHRNNZ-FLLDVSFCSA-N |
手性 SMILES |
[2H]C([2H])(CCCCCCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















